5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid is synthesized from arachidonic acid through a series of enzymatic reactions involving lipoxygenases. The process typically involves the action of 5-lipoxygenase followed by 12- or 15-lipoxygenase, leading to the formation of intermediates such as leukotriene A4 and 15-hydroperoxyeicosatetraenoic acid .
Industrial Production Methods: Industrial production of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid is not widely reported, as it is primarily synthesized for research purposes. The compound is often produced in small quantities using specialized biochemical techniques .
Chemical Reactions Analysis
Types of Reactions: 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by enzymes or occur under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid include lipoxygenases, hydrogen peroxide, and various reducing agents. The reactions often occur under physiological conditions, such as in the presence of cellular enzymes .
Major Products Formed: The major products formed from the reactions of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid include various hydroxylated derivatives and epimers. These products often retain the bioactive properties of the parent compound .
Scientific Research Applications
5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid has numerous scientific research applications. In chemistry, it is used to study lipid signaling pathways and the mechanisms of inflammation resolution. In biology and medicine, it is investigated for its potential therapeutic effects in conditions such as asthma, cardiovascular diseases, and cancer. The compound also has applications in the study of immune cell behavior and the development of anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid involves its interaction with specific receptors on immune cells, such as the ALX/FPR2 receptor. This interaction leads to the modulation of various signaling pathways, including the inhibition of nuclear factor κB (NF-κB) and the activation of peroxisome proliferator-activated receptor γ (PPAR-γ). These pathways play a crucial role in reducing inflammation and promoting tissue repair .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid include other lipoxins such as Lipoxin B4, epi-Lipoxin A4, and 15-epi-Lipoxin A4. These compounds share structural similarities and are also derived from arachidonic acid .
Uniqueness: What sets 5S,6S,15S-trihydroxy-7E,9E,11Z,13E-eicosatetraenoic acid apart is its specific stereochemistry and the unique set of biological activities it exhibits. It is particularly potent in resolving inflammation and modulating immune responses, making it a valuable compound in both research and potential therapeutic applications .
Properties
Molecular Formula |
C21H34O5 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(7Z,9Z,11Z,13E)-5,6,15-trihydroxyhenicosa-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C21H34O5/c1-2-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26/h5-8,10-11,14-15,18-20,22-24H,2-4,9,12-13,16-17H2,1H3,(H,25,26)/b7-5-,8-6-,14-10+,15-11- |
InChI Key |
IHFUMABLQJIAJX-PYBKAYMHSA-N |
Isomeric SMILES |
CCCCCCC(/C=C/C=C\C=C/C=C\C(C(CCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O |
Origin of Product |
United States |
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